

Rogaratinib: A Deep Dive into its Anti-Proliferative Mechanisms

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Compound of Interest		
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Introduction

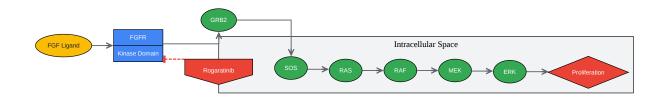
Rogaratinib (BAY 1163877) is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Deregulated FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, non-small cell lung cancer, and breast cancer.[1][3] By targeting the ATP-binding pocket of the FGFR kinase domain, Rogaratinib effectively blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis, thereby exerting its anti-tumor effects.[4] This technical guide provides a comprehensive overview of the anti-proliferative effects of Rogaratinib, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its activity.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

Rogaratinib functions as a pan-FGFR inhibitor, demonstrating high affinity for the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, consequently blocking the activation of downstream signaling pathways. The primary pathway implicated in the anti-proliferative effects of **Rogaratinib** is the RAS-RAF-MEK-ERK (MAPK) pathway.[1][5] Inhibition of this



cascade leads to decreased phosphorylation of ERK1/2, a critical step in regulating cell cycle progression and proliferation.[1][5]



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Figure 1: Rogaratinib inhibits the FGFR signaling pathway.

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of **Rogaratinib** has been quantified through various in vitro and in vivo studies, as well as clinical trials.

In Vitro Kinase and Cell Proliferation Inhibition

Rogaratinib demonstrates potent inhibition of FGFR kinases and the proliferation of FGFR-dependent cancer cell lines.



Target	Assay Type	IC50 (nM)	Reference
FGFR1	Kinase Assay	1.8	[1]
FGFR2	Kinase Assay	<1	[1]
FGFR3	Kinase Assay	9.2	[1]
FGFR4	Kinase Assay	1.2	[1]
NCI-H1581 (Lung Cancer)	Cell Proliferation	36	[1]
DMS-114 (Lung Cancer)	Cell Proliferation	244	[1]
MFM-223 (Breast Cancer)	Cell Proliferation	27	[1]
MDA-MB-453 (Breast Cancer)	Cell Proliferation	48	[1]
RT-112 (Bladder Cancer)	Cell Proliferation	83	[1]
NCI-H716 (Colorectal Cancer)	Cell Proliferation	100	[1]

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have shown significant tumor growth inhibition with **Rogaratinib** treatment.



Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (T/C ratio)	Reference
NCI-H716	Colorectal	50 mg/kg, BID	0.14	[1]
DMS-114	Lung	50 mg/kg, BID	0.34	[1]
C51 (syngeneic)	Colon	50 mg/kg, BID	Not specified, but significant	[1]

Clinical Trial Efficacy

Clinical trials have evaluated the efficacy of **Rogaratinib** in patients with advanced solid tumors, particularly those with FGFR mRNA overexpression.

Clinical Trial	Cancer Type	Patient Population	Overall Response Rate (ORR)	Reference
Phase 1 (NCT01976741)	Advanced Solid Tumors	FGFR mRNA positive	15% (in expansion cohorts)	[1]
FORT-1 (Phase	Urothelial Carcinoma	FGFR1/3 mRNA positive	20.7%	[3]
FORT-2 (Phase 1b)	Urothelial Carcinoma	FGFR1/3 mRNA positive, Cisplatin- ineligible	53.8% (with atezolizumab)	[6]

Detailed Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

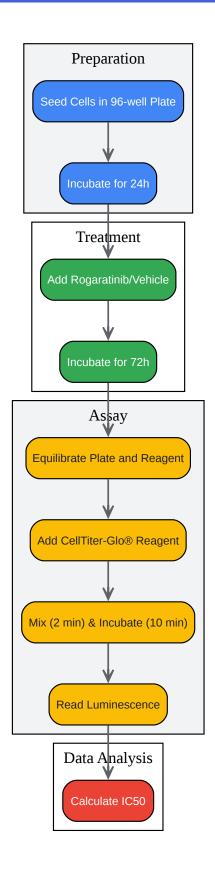
The anti-proliferative effect of **Rogaratinib** is commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7][8]



Protocol:

- Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat cells with a serial dilution of Rogaratinib (e.g., 0.01 nM to 10 μM) or vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.
- Lysis and Signal Generation: Add 100 μL of CellTiter-Glo® Reagent to each well.
- Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
- Luminescence Reading: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.





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Figure 2: Workflow for CellTiter-Glo® cell viability assay.



Western Blotting for FGFR and ERK Phosphorylation

To confirm the mechanism of action, Western blotting is used to detect the phosphorylation status of FGFR and its downstream effector ERK.[1][5]

Protocol:

- Cell Lysis: Treat FGFR-dependent cancer cells with various concentrations of **Rogaratinib** for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR (Tyr653/654), total FGFR, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

In Vivo Xenograft Studies



The anti-tumor efficacy of **Rogaratinib** in a living organism is evaluated using immunodeficient mice bearing human tumor xenografts.[1][9]

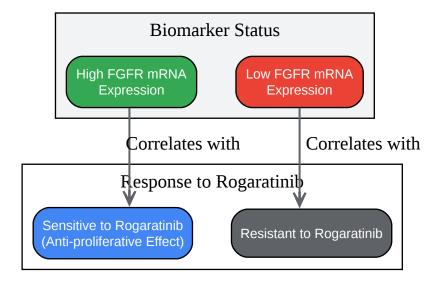
Protocol:

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
- Drug Administration: Administer **Rogaratinib** orally (e.g., by gavage) at a specified dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
- Data Analysis: Compare the mean tumor volumes between the treatment and control groups.
 The T/C ratio (mean tumor volume of treated group / mean tumor volume of control group) is a common metric for efficacy.

Logical Relationship: FGFR Overexpression and Rogaratinib Sensitivity

A key determinant of sensitivity to **Rogaratinib** is the overexpression of FGFR mRNA in tumor cells.[1] This relationship forms the basis for patient selection in clinical trials.





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Figure 3: Correlation between FGFR mRNA expression and Rogaratinib sensitivity.

Conclusion

Rogaratinib is a promising targeted therapy for cancers driven by aberrant FGFR signaling. Its potent and selective inhibition of the FGFR pathway, leading to the suppression of cell proliferation, has been demonstrated in a range of preclinical models and clinical trials. The strong correlation between FGFR mRNA overexpression and treatment response highlights the importance of biomarker-driven patient selection to maximize the clinical benefit of this agent. The detailed methodologies provided in this guide serve as a valuable resource for researchers and clinicians working to further understand and utilize the anti-proliferative effects of **Rogaratinib** in the fight against cancer.

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